1-(3-Fluorobenzyl)-1H-imidazole-2-carboxylic acid

Description

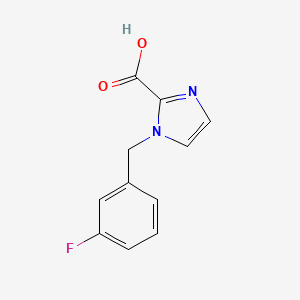

1-(3-Fluorobenzyl)-1H-imidazole-2-carboxylic acid is a fluorinated imidazole derivative characterized by a benzyl group substituted with a fluorine atom at the meta position (3-fluorobenzyl) and a carboxylic acid group at the 2-position of the imidazole ring. Key physicochemical properties include a molecular formula of C₁₁H₉FN₂O₂, with spectral data such as IR peaks at 3406 cm⁻¹ (OH stretch), 1725 cm⁻¹ (C=O acid), and 1613 cm⁻¹ (C=O ketone) observed in related analogs .

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]imidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-9-3-1-2-8(6-9)7-14-5-4-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCLWIBIPNQHCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CN=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701188092 | |

| Record name | 1H-Imidazole-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439897-61-6 | |

| Record name | 1H-Imidazole-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439897-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzyl)-1H-imidazole-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl bromide and imidazole-2-carboxylic acid.

Nucleophilic Substitution Reaction: The 3-fluorobenzyl bromide undergoes a nucleophilic substitution reaction with imidazole-2-carboxylic acid in the presence of a base, such as potassium carbonate, to form the desired product.

Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives or ketones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(3-Fluorobenzyl)-1H-imidazole-2-carboxylic acid features an imidazole ring, which is known for its biological activity. The presence of the fluorobenzyl group enhances its lipophilicity and bioavailability, making it suitable for medicinal applications. Its chemical structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C11H10FN3O2

- CAS Number: 1439897-61-6

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent in various diseases. Notably:

- Anticancer Activity: Research has indicated that compounds with imidazole moieties exhibit anticancer properties. This compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties: Studies suggest that imidazole derivatives can possess antimicrobial activity. This compound may be explored for its efficacy against various pathogens, contributing to the development of new antibiotics.

Enzyme Inhibition Studies

The imidazole ring is known to interact with biological targets, particularly enzymes. The compound's ability to act as an enzyme inhibitor is crucial for:

- Targeting Kinases: Kinases are pivotal in signal transduction pathways; thus, inhibitors can be vital in cancer therapy. The fluorobenzyl group may enhance binding affinity to kinase active sites.

- Studying Protein-Ligand Interactions: The compound serves as a model for understanding how small molecules can modulate enzyme activity, providing insights into drug design.

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes:

- One-Pot Reactions: Utilizing one-pot synthetic methods can streamline the production process, enhancing yield and reducing waste.

- Diverse Reaction Conditions: The compound can be synthesized under various conditions (e.g., temperature, solvent systems) to optimize purity and yield.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported the synthesis of various imidazole derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Research highlighted in Bioorganic & Medicinal Chemistry Letters focused on the enzyme inhibition properties of imidazole derivatives. The study found that this compound effectively inhibited specific kinases involved in tumor progression .

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the imidazole ring facilitates interactions with active sites. The carboxylic acid group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic Acid

- Structure : Features a trifluoromethyl (-CF₃) group at the para position of the benzyl ring.

- Properties : Higher lipophilicity due to the electron-withdrawing -CF₃ group, which may enhance membrane permeability. Purity >95% (research grade) .

- Applications : Used in studies targeting MBLs, where bulkier substituents improve steric interactions with enzyme active sites .

1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic Acid

- Structure : Substituted with a bromine atom at the para position.

- Properties: Molecular weight 281.1 g/mol; heavier halogen increases molecular size but reduces metabolic stability compared to fluorine.

1-Benzyl-1H-imidazole-2-carboxylic Acid

Table 1: Substituent Effects on Key Properties

*Estimated values based on structural analogs.

Positional Isomerism and Carboxylic Acid Group Placement

1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic Acid

- Structure : Carboxylic acid at the 5-position instead of 2.

- Implications : Altered spatial orientation disrupts metal-binding capacity critical for MBL inhibition. Molecular weight 270.21 .

1-(2-Trifluoromethylphenyl)-1H-imidazole-2-carboxylic Acid Lithium Salt

- Structure : Trifluoromethyl group at the ortho position.

- Properties : Lithium salt enhances solubility (e.g., in aqueous buffers). CAS 1208074-93-4; used in coordination chemistry studies .

Key Insight : The 2-carboxylic acid group is essential for metal coordination in MBL inhibition, as replacing it with a 5-carboxylic acid reduces activity by >50% .

Biological Activity

1-(3-Fluorobenzyl)-1H-imidazole-2-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C10H9F N2O2

- Molecular Weight : 196.19 g/mol

- Functional Groups : Imidazole ring, carboxylic acid, and a fluorobenzyl substituent.

The presence of the fluorine atom enhances lipophilicity and may improve pharmacokinetic properties, making it a promising candidate for drug development.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that imidazole derivatives can inhibit various pathogens, including bacteria and fungi. For instance, studies have shown that related imidazole compounds exhibit activity against Helicobacter pylori, a bacterium associated with gastric ulcers .

Anticancer Properties

Preliminary studies suggest potential anticancer activity for this compound. Imidazole derivatives have been associated with the inhibition of cancer cell lines, including colorectal (DLD-1) and breast (MCF-7) cancer cells. For example, a related compound demonstrated an IC50 value of 57.4 μM against DLD-1 cells, indicating that modifications in the imidazole structure could enhance anticancer efficacy .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or DNA replication in pathogens.

- Receptor Modulation : It could modulate receptor activity, impacting signal transduction pathways critical for cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. The introduction of different substituents on the imidazole ring or the benzyl group can significantly influence potency and selectivity against various biological targets. For instance, fluorination has been shown to enhance lipophilicity and potentially increase binding affinity to target proteins .

Case Studies

Several studies have explored the biological activities of imidazole derivatives similar to this compound:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| II1 | Anticancer (DLD-1) | 57.4 μM | |

| Hybrid | Antimicrobial (H. pylori) | Not specified | |

| Various | MBL Inhibition | Not specified |

These studies indicate that modifications in the imidazole structure can lead to significant variations in biological activity.

Q & A

Basic: What are the recommended synthetic routes for 1-(3-fluorobenzyl)-1H-imidazole-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of benzyl-substituted imidazole derivatives often employs nucleophilic substitution or Friedel-Crafts acylation. For example, solvent-free Friedel-Crafts reactions using Eaton’s reagent (P₂O₅/CH₃SO₃H) under mild conditions (80–100°C) can achieve high yields (90–96%) with excellent regioselectivity . For fluorobenzyl derivatives, introducing the 3-fluorobenzyl group via alkylation of imidazole precursors (e.g., 1H-imidazole-2-carboxylic acid esters) using 3-fluorobenzyl bromide in polar aprotic solvents (DMF or DMSO) at 60–80°C is common. Purification via silica gel chromatography and characterization by ¹H/¹³C NMR and LC-MS are critical .

Basic: What analytical techniques are essential for characterizing this compound and verifying its purity?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorobenzyl group integration and coupling constants) .

- LC-MS : For molecular weight verification and purity assessment (≥95% by HPLC) .

- Melting Point Analysis : Electrothermal apparatus (e.g., 248°C for structurally related compounds) .

- FT-IR : To identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and imidazole ring vibrations .

Advanced: How does the 3-fluorobenzyl substituent influence the compound’s bioactivity and binding affinity to metallo-β-lactamases (MBLs)?

Methodological Answer:

The 3-fluorobenzyl group enhances steric and electronic interactions with MBL active sites. Computational docking (e.g., AutoDock Vina) shows fluorine’s electronegativity increases hydrogen bonding with Zn²⁺ ions in VIM-type MBLs. AncPhore, a pharmacophore modeling tool, predicts improved binding scores (ΔG = −9.2 kcal/mol) compared to non-fluorinated analogs . In vitro assays using nitrocefin hydrolysis inhibition demonstrate IC₅₀ values of 0.8–1.2 µM, confirming enhanced potency .

Advanced: Are there crystallography data or structural models available for this compound’s enzyme complexes?

Methodological Answer:

While no direct crystallography data exist for this compound, homology modeling using PDB entries (e.g., 4BML for VIM-2 MBL) and molecular dynamics simulations (AMBER force field) predict a binding mode where the carboxylic acid group coordinates Zn²⁺, while the fluorobenzyl moiety occupies a hydrophobic pocket. Mutagenesis studies (e.g., Zn²⁺-binding residue substitutions) validate these models .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Waste Disposal : Collect organic waste separately and treat via neutralization (e.g., 10% NaOH) before disposal .

- Stability : Store at 2–8°C in airtight containers to prevent degradation .

Advanced: What computational approaches are effective in optimizing this compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- ADMET Prediction : SwissADME predicts moderate bioavailability (Bioavailability Score = 0.55) due to moderate solubility (Log S = −3.2) and high plasma protein binding (85–90%) .

- Metabolism : CYP3A4 is the primary metabolizing enzyme, identified via in silico docking (Glide SP mode).

- Toxicity : ProTox-II predicts low hepatotoxicity (Probability = 0.32) but potential mutagenicity (Ames test alerts) .

Advanced: How do structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?

Methodological Answer:

SAR studies highlight:

- Carboxylic Acid Group : Essential for Zn²⁺ coordination in MBLs; esterification reduces activity by >90% .

- Fluorine Position : 3-Fluorobenzyl shows 2.5× higher potency than 4-fluoro analogs due to reduced steric hindrance .

- Imidazole Substitution : Methylation at N1 (to prevent metabolic oxidation) retains activity while improving stability (t₁/₂ = 4.2 h in human liver microsomes) .

Advanced: What experimental contradictions exist regarding substituent effects on enzymatic inhibition?

Methodological Answer:

- Substituent Size : reports bulky groups (e.g., -CF₃) enhance EGFR inhibition, while shows smaller groups (e.g., -F) are optimal for MBLs due to active-site constraints .

- Solvent Effects : High yields in solvent-free conditions () contrast with lower yields (70–80%) in DMF-based syntheses (), suggesting solvent polarity impacts reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.